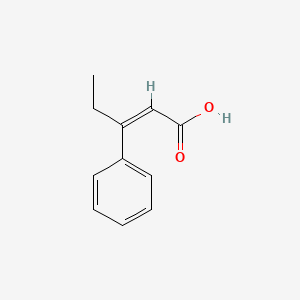
3-Phenylpent-2-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with butanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3-Phenylpent-2-enoic acid may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.
化学反応の分析
Types of Reactions
3-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-Phenylpentanoic acid.
Substitution: Halogenated or nitrated phenylpentenoic acids.
科学的研究の応用
3-Phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 3-Phenylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an allosteric modulator of enzymes, altering their activity by binding to sites other than the active site. This modulation can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 3-Phenylpentanoic acid
- 3,5-Diphenylpent-2-enoic acid
- 4-Phenylbut-2-enoic acid
Uniqueness
3-Phenylpent-2-enoic acid is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its phenyl group provides a site for electrophilic aromatic substitution, while the pentenoic acid chain offers opportunities for oxidation and reduction reactions. This versatility makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(Z)-3-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8- |
InChIキー |
STAOMSFSFGPGFQ-HJWRWDBZSA-N |
異性体SMILES |
CC/C(=C/C(=O)O)/C1=CC=CC=C1 |
正規SMILES |
CCC(=CC(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


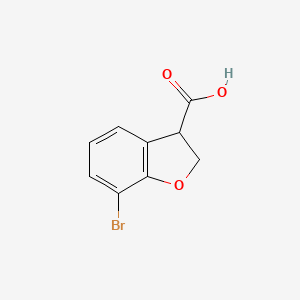
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)

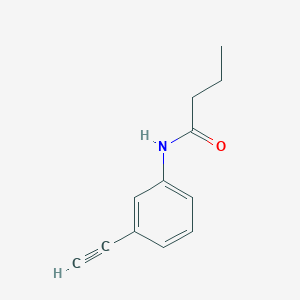
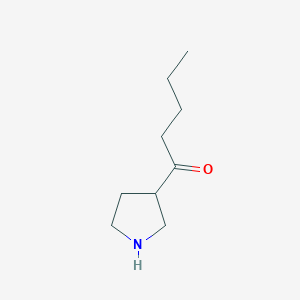
![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
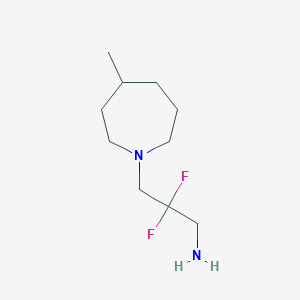
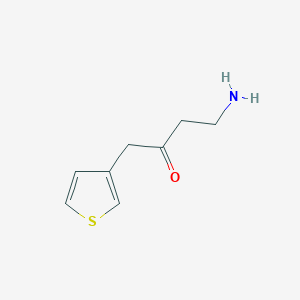
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)



